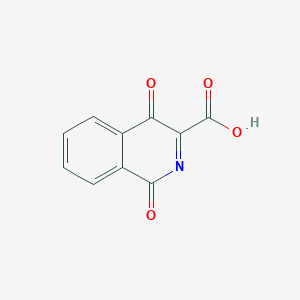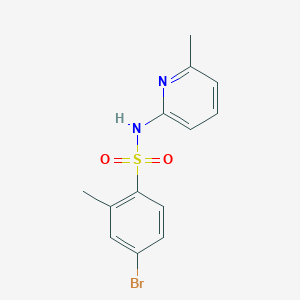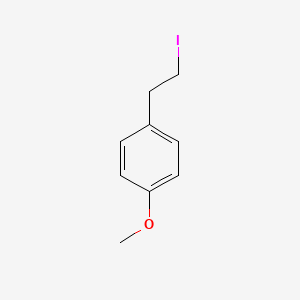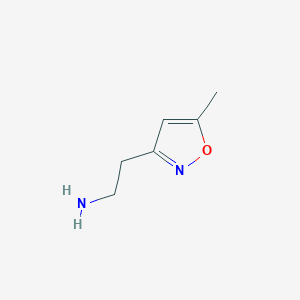
1-azido-4-fluoro-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-azido-4-fluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H6FN3. It is characterized by the presence of an azido group (-N3) and a fluoro group (-F) attached to an indene framework. This compound is a white to off-white powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the diazo transfer reaction, where a primary amine is converted to an azide using a diazo transfer reagent such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate . The reaction conditions often involve the use of organic solvents and mild temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 1-azido-4-fluoro-2,3-dihydro-1H-indene may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-azido-4-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes or alkenes in the presence of a copper catalyst.
Major Products Formed
Substitution: Formation of substituted indene derivatives.
Reduction: Formation of 1-amino-4-fluoro-2,3-dihydro-1H-indene.
Cycloaddition: Formation of triazole derivatives.
Applications De Recherche Scientifique
1-azido-4-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-azido-4-fluoro-2,3-dihydro-1H-indene involves its reactivity with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in bioorthogonal chemistry, where the compound can label biomolecules without interfering with biological processes. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azido compound used in diazo transfer reactions.
1-azido-4-fluoro-2,3-dihydro-1H-indene: Similar in structure but with different substituents.
Uniqueness
This compound is unique due to the presence of both azido and fluoro groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C9H8FN3 |
|---|---|
Poids moléculaire |
177.18 g/mol |
Nom IUPAC |
1-azido-4-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2 |
Clé InChI |
FFUPXJHXTLWXBI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B15127664.png)

![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)](/img/structure/B15127681.png)


![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B15127700.png)
![3-Methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15127708.png)



